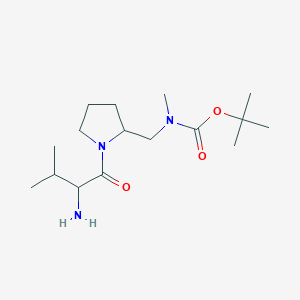

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Description

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a carbamate-protected amine derivative featuring a pyrrolidine scaffold functionalized with a chiral 2-amino-3-methylbutanoyl group and a methyl-substituted tert-butyl carbamate moiety. This compound is structurally designed to serve as a key intermediate in pharmaceutical synthesis, particularly in peptide and peptidomimetic drug development. The tert-butyl carbamate (Boc) group acts as a protective group for amines, enabling selective reactivity in multi-step synthetic pathways. The (S)-2-amino-3-methylbutanoyl side chain introduces stereochemical complexity, which is critical for biological activity in therapeutic agents targeting enzymes or receptors .

Properties

Molecular Formula |

C16H31N3O3 |

|---|---|

Molecular Weight |

313.44 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate |

InChI |

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(19)10-18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3 |

InChI Key |

XBOYFHOOQVVNMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and better selectivity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a useful tool for probing the active sites of enzymes and understanding their mechanisms of action .

Medicine

Its ability to interact with specific biological targets makes it a promising lead compound for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate are best contextualized against analogs with variations in the carbamate substituent, acyl group, or pyrrolidine modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and applications.

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Analogues

*Calculated based on structural analogs.

Functional Implications

- Steric Effects : Methyl and ethyl groups on the carbamate balance reactivity and steric hindrance. Ethyl analogs may hinder nucleophilic attack at the carbamate carbonyl, slowing deprotection kinetics .

- Solubility: The (S)-2-amino-3-methylbutanoyl group in the target compound introduces polar NH2 and carbonyl moieties, enhancing aqueous solubility compared to pyrimidine-based analogs .

- Biological Relevance: Chiral acyl groups (e.g., 2-amino-3-methylbutanoyl) mimic natural amino acids, making the target compound a candidate for protease inhibitor design. In contrast, pyrimidine derivatives () are tailored for kinase-targeted therapies .

Limitations and Opportunities

- Target Compound : Lacks explicit biological data in the provided evidence, necessitating further studies on pharmacokinetics and target binding.

- Ethyl Analog : Higher lipophilicity may improve blood-brain barrier penetration but could reduce renal clearance .

- Cyclopropyl Analog : Steric bulk limits conjugation efficiency but improves metabolic stability in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.